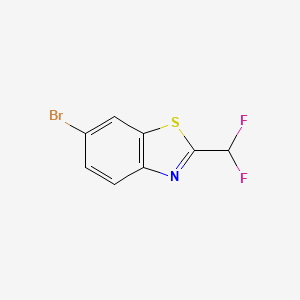

6-Bromo-2-(difluoromethyl)-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-2-(difluoromethyl)-1,3-benzothiazole is an organic compound belonging to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a bromine atom at the 6th position and a difluoromethyl group at the 2nd position on the benzothiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole typically involves the introduction of the bromine and difluoromethyl groups onto the benzothiazole ring. One common method involves the bromination of 2-(difluoromethyl)-1,3-benzothiazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be more cost-effective for large-scale production. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-2-(difluoromethyl)-1,3-benzothiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like DMF or DMSO; temperatures ranging from room temperature to moderate heating.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate; solvents like acetic acid or water.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride; solvents like ether or THF.

Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate; solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-2-(difluoromethyl)-1,3-benzothiazole, while Suzuki-Miyaura coupling with phenylboronic acid would produce 6-phenyl-2-(difluoromethyl)-1,3-benzothiazole.

Applications De Recherche Scientifique

6-Bromo-2-(difluoromethyl)-1,3-benzothiazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, or antiviral activities.

Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Chemical Biology: It serves as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.

Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals with specific functional properties.

Mécanisme D'action

The mechanism of action of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecule, leading to the desired therapeutic effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-6-(difluoromethyl)pyridine

- 6-Bromo-2-(difluoromethyl)-3-fluoropyridine

- 5-Bromo-2-(difluoromethyl)pyridine

Uniqueness

6-Bromo-2-(difluoromethyl)-1,3-benzothiazole is unique due to its benzothiazole core, which imparts distinct electronic and steric properties compared to pyridine-based analogs. The presence of both bromine and difluoromethyl groups enhances its reactivity and potential for diverse chemical transformations. Additionally, the benzothiazole ring system is known for its bioactivity, making this compound particularly valuable in drug discovery and development.

Activité Biologique

6-Bromo-2-(difluoromethyl)-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a bromine atom and a difluoromethyl group attached to a benzothiazole ring. The molecular formula is C8H5BrF2N2S, and its CAS number is 1644664-05-0. The compound's structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. Research indicates that benzothiazole compounds can inhibit various microbial pathogens through different mechanisms:

- Inhibition of Enzymatic Activity : Benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for microbial survival .

- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have demonstrated MIC values as low as 3.12 µg/mL against Mycobacterium tuberculosis strains .

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Benzothiazole derivative 22d | 3.12 | M. tuberculosis |

| Benzothiazole derivative B7 | <0.01 | Cancer cell lines |

Anticancer Activity

The anticancer properties of benzothiazole derivatives have been extensively studied. For instance, several derivatives have shown promising results in inhibiting the proliferation of cancer cells and inducing apoptosis:

- Cell Lines Tested : Compounds have been evaluated against various cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer).

- Mechanism of Action : The anticancer activity is often linked to the inhibition of key signaling pathways such as AKT and ERK, which are involved in cell survival and proliferation .

Study on Antimicrobial Efficacy

In a study evaluating the efficacy of benzothiazole derivatives against M. tuberculosis, compound 22d exhibited significant antimicrobial activity with an MIC value of 3.12 µg/mL. This study highlights the potential of modifying benzothiazole structures to enhance their antimicrobial properties.

Study on Anticancer Properties

Another investigation focused on a series of benzothiazole compounds that demonstrated dual anti-inflammatory and anticancer activities. One notable compound, B7, significantly inhibited IL-6 and TNF-α levels while promoting apoptosis in cancer cells at concentrations as low as 1 µM .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : By inhibiting enzymes critical for microbial growth or cancer cell proliferation.

- Cell Cycle Arrest : Inducing cell cycle arrest at various phases, thus preventing cancer cells from dividing.

- Inflammatory Pathway Modulation : Reducing inflammatory cytokines that contribute to tumor progression.

Propriétés

IUPAC Name |

6-bromo-2-(difluoromethyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NS/c9-4-1-2-5-6(3-4)13-8(12-5)7(10)11/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYOIJAUQOJMBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=N2)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.